N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring fused with a furan ring, along with a butylamino group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
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Attachment of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution reactions. For instance, the thiazole intermediate can be reacted with butylamine in the presence of a suitable base to form the butylamino derivative.
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Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. This step often involves the use of acidic catalysts to facilitate the cyclization process.
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Coupling of the Thiazole and Furan Rings: : The final step involves the coupling of the thiazole and furan rings. This can be achieved through various methods, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the butylamino group. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The thiazole and furan rings are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- N-(4-(2-(propylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the butylamino group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This makes it potentially more effective in biological applications compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-6-15-12(18)8-10-9-21-14(16-10)17-13(19)11-5-4-7-20-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLMCNMDDEOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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